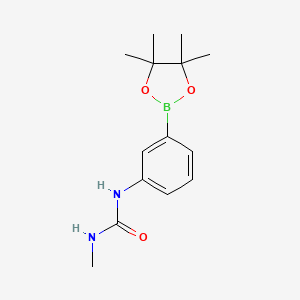
1-(2,6-Dimethylpyrimidin-4-yl)thiourea
Overview
Description
1-(2,6-Dimethylpyrimidin-4-yl)thiourea is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. It is a pyrimidine derivative that has a thiourea functional group attached to it. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions for research.
Scientific Research Applications
Synthesis and Herbicidal Activities
1-(2,6-Dimethylpyrimidin-4-yl)thiourea and its derivatives have been explored for their herbicidal activities. Notably, certain thiourea derivatives exhibit significant inhibitory activity against specific weeds, demonstrating their potential as herbicides. These findings suggest the versatility of thiourea compounds in agricultural applications, offering alternatives to traditional herbicides (Liang Fu-b, 2014).
Antimicrobial Properties
Research into thiourea derivatives, including those related to this compound, has shown a broad spectrum of activity against various microorganisms. Certain derivatives have displayed higher activity against fungi compared to bacteria, with specific compounds identified as having the greatest antimicrobial efficacy. These findings highlight the potential for thiourea derivatives in developing new antimicrobial agents (S. Saeed, N. Rashid, P. Jones, A. Tahir, 2011).
Anticonvulsant Agents
The exploration of thiourea derivatives for anticonvulsant properties has yielded promising results. Synthesis of specific (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives has been pursued, with studies revealing moderate anticonvulsant activity in certain compounds. This research offers a foundation for further investigation into thiourea derivatives as potential anticonvulsant medications (H. Severina, O. Skupa, N. Voloshchuk, V. Georgiyants, 2020).
Antifungal Effects
The antifungal efficacy of specific thiourea derivatives has been evaluated against various fungi. These compounds have demonstrated notable antifungal activity, suggesting their potential application in combating fungal infections. The research underscores the utility of thiourea derivatives in developing antifungal agents (N. N. Jafar, Ibtihial M Abdul Mahdi, M. H. Hadwan, A. AlameriAmeer, 2017).
Crystal Structure Analysis
Investigations into the crystal structure of thiourea derivatives have provided valuable insights into their molecular configurations. Such studies are crucial for understanding the physicochemical properties of these compounds, aiding in the design of more effective drugs and herbicides. Crystallographic analyses reveal the intricate details of molecular interactions and structural conformations, essential for pharmaceutical and agricultural research (Papa Aly Gaye, A. Barry, M. Gaye, A. Sarr, A. Sall, 2009).
properties
IUPAC Name |
(2,6-dimethylpyrimidin-4-yl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4S/c1-4-3-6(11-7(8)12)10-5(2)9-4/h3H,1-2H3,(H3,8,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZANUADAOVTFPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-Dibromo-5-butylthieno[3,4-c]pyrrole-4,6-dione](/img/structure/B3112605.png)



![(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B3112645.png)

![(3aR,5R,6R,6aR)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B3112662.png)

![1,2-Dideoxy-2'-dimethylamino-alpha-d-glucopyranoso-[2,1-d]-2'-thiazoline](/img/structure/B3112671.png)


![[2-(3-Methylphenyl)ethoxy]amine](/img/structure/B3112694.png)
